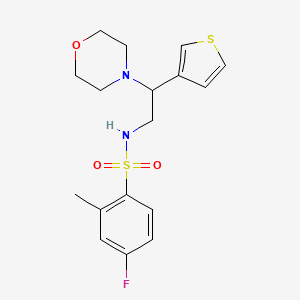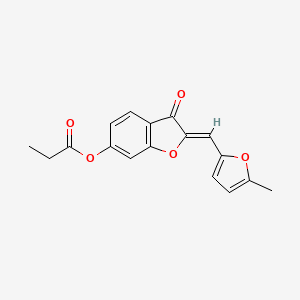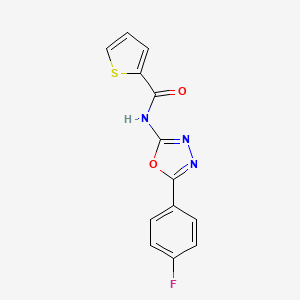
7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione, also known as FBLD, is a small molecule that has been extensively studied in the field of drug discovery. FBLD is a potent inhibitor of protein-protein interactions and has shown promising results in the treatment of various diseases. In
Wirkmechanismus
7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione works by binding to specific sites on proteins, disrupting the protein-protein interactions that are essential for the functioning of the protein. This disruption can lead to the inhibition of the disease-causing pathways, making 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione a promising candidate for drug development.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects, depending on the protein it is targeting. For example, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the activity of the protein p53, which is involved in the regulation of cell growth and division. This inhibition can lead to the death of cancer cells, making 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione in lab experiments is its small size, which allows it to penetrate cell membranes and target specific proteins. 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is also relatively easy to synthesize, making it a cost-effective option for drug development. However, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can be difficult to optimize for specific targets, and its potency can vary depending on the protein it is targeting.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione. One potential direction is the optimization of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione for specific protein targets, which could lead to the development of more effective drugs. Another direction is the exploration of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione as a potential treatment for additional diseases, such as viral infections and autoimmune disorders. Finally, the development of new synthesis methods for 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione could lead to more efficient and environmentally friendly production of the molecule.
Conclusion:
In conclusion, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a small molecule that has shown promising results in the field of drug discovery. Its ability to inhibit protein-protein interactions makes it a potential treatment for a variety of diseases, including cancer and neurodegenerative disorders. While there are limitations to its use in lab experiments, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione remains a promising candidate for drug development, and further research is needed to fully explore its potential.
Synthesemethoden
7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-fluorobenzaldehyde and 1,3-dimethyluracil in the presence of a base, followed by the addition of propylthiol and cyclization to form the final product. Enzymatic synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves the use of enzymes to catalyze the reaction, which can be more efficient and environmentally friendly.
Wissenschaftliche Forschungsanwendungen
7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has been extensively studied in the field of drug discovery, particularly in the identification of small molecules that can inhibit protein-protein interactions. 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has been shown to be a potent inhibitor of a variety of protein-protein interactions, including those involved in cancer, inflammation, and viral infections. 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXWRKQLFDQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-phenacylsulfanylquinazolin-4-one](/img/structure/B2907902.png)

![4-(2-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2907907.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2907909.png)
![N-(2-methylsulfanylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2907911.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2907913.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2907915.png)
![5-(4-isopropylphenyl)-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2907916.png)

![N-(2,3-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2907921.png)
